Ethyl 2-(1-pyrrolidinyl)nicotinate
Overview
Description
Ethyl 2-(1-pyrrolidinyl)nicotinate is a chemical compound with the molecular formula C12H16N2O2 . It contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 tertiary amine (aromatic), 1 Pyrrolidine, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(1-pyrrolidinyl)nicotinate is characterized by a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 tertiary amine (aromatic), 1 Pyrrolidine, and 1 Pyridine .Physical And Chemical Properties Analysis
Ethyl 2-(1-pyrrolidinyl)nicotinate has a molecular weight of 220.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Applications in Industrial Production and Synthesis
Industrial Production of Nicotinic Acid Nicotinic acid, a derivative of Ethyl 2-(1-pyrrolidinyl)nicotinate, plays a crucial role in industrial processes, particularly in the production of vitamin PP, which is essential for humans and animals. A contemporary approach aims at ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. This is a significant stride towards green chemistry and reducing environmental burdens (Lisicki, Nowak, & Orlińska, 2022).
Reactivity with Electrophiles Research on Dicarbonyliridium(I) complexes of pyridine ester ligands showcases the reactivity of Ethyl 2-(1-pyrrolidinyl)nicotinate derivatives towards various electrophiles, illuminating their potential in the formation of neutral complexes with industrial and chemical significance (Bora et al., 2010).
Biochemical and Pharmacological Research
Annulation and Synthesis of Tetrahydropyridines The compound is used as a 1,4-dipole synthon in the annulation process with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is crucial for synthesizing highly functionalized tetrahydropyridines, which are significant in various biochemical and pharmacological domains (Zhu, Lan, & Kwon, 2003).
Radiolabeled Compounds for Autoradiography Ethyl 2-(1-pyrrolidinyl)nicotinate derivatives are employed in synthesizing radiolabeled compounds like 14C-labelled myosmine, which are pivotal in autoradiography studies. This application is critical for tracking and visualizing biological molecules in various research settings (Tyroller, Zwickenpflug, & Richter, 2003).
Binding Studies and Drug Design Derivatives of Ethyl 2-(1-pyrrolidinyl)nicotinate, such as 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes, have been synthesized and studied for their binding affinity at alpha4beta2 nicotinic acetylcholine receptors. These studies are integral to designing drugs targeting neurological pathways and conditions (Pallavicini et al., 2009).
Safety And Hazards
Ethyl 2-(1-pyrrolidinyl)nicotinate is a chemical compound that should be handled with care. The safety data sheet suggests that it may form combustible dust concentrations in air and can cause skin and eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
properties
IUPAC Name |
ethyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-13-11(10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRYTAKWZLIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695126 | |
Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-pyrrolidinyl)nicotinate | |
CAS RN |
852180-79-1 | |
Record name | Ethyl 2-(1-pyrrolidinyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.